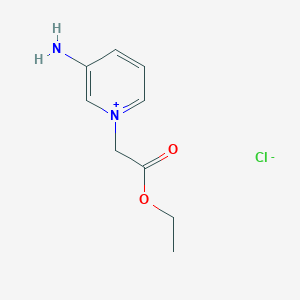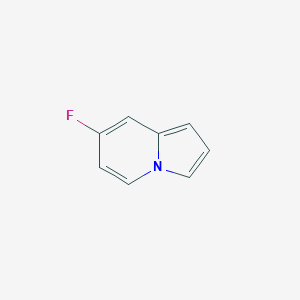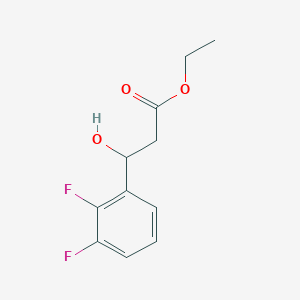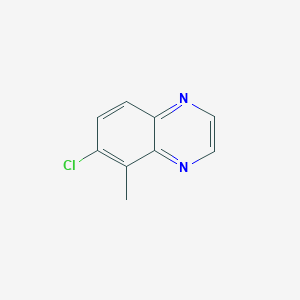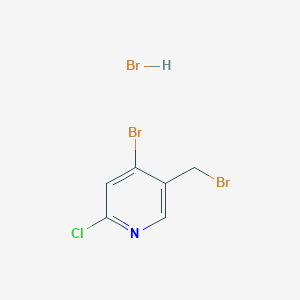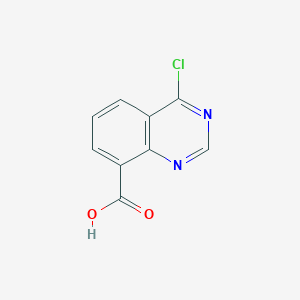
2-(1-piperazinyl)-5-propylPyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Piperazinyl)-5-propylPyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety and a propyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the piperazine and pyrimidine rings in its structure makes it a versatile scaffold for the development of new drugs and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-piperazinyl)-5-propylPyrimidine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of a protected 1,2-diamine with a sulfonium salt under basic conditions to form the desired piperazine ring . Another method includes the use of the Ugi reaction, which is a multicomponent reaction that can efficiently construct the piperazine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Piperazinyl)-5-propylPyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or pyrimidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and appropriate solvents.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted piperazine or pyrimidine compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(1-Piperazinyl)-5-propylPyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(1-piperazinyl)-5-propylPyrimidine involves its interaction with specific molecular targets and pathways. The piperazine moiety can interact with neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity. This interaction can lead to various pharmacological effects, including anxiolytic and antidepressant activities . Additionally, the pyrimidine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative known for its use as a metabolite of buspirone.
3-(Piperazin-1-yl)-1,2-benzothiazole:
Uniqueness
2-(1-Piperazinyl)-5-propylPyrimidine is unique due to the presence of both the piperazine and pyrimidine rings, which confer distinct chemical and biological properties. The propyl group further enhances its lipophilicity and potential for interaction with biological membranes, making it a valuable scaffold for drug development.
Propriétés
Formule moléculaire |
C11H18N4 |
|---|---|
Poids moléculaire |
206.29 g/mol |
Nom IUPAC |
2-piperazin-1-yl-5-propylpyrimidine |
InChI |
InChI=1S/C11H18N4/c1-2-3-10-8-13-11(14-9-10)15-6-4-12-5-7-15/h8-9,12H,2-7H2,1H3 |
Clé InChI |
NIEMXEGZIKRNLY-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CN=C(N=C1)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


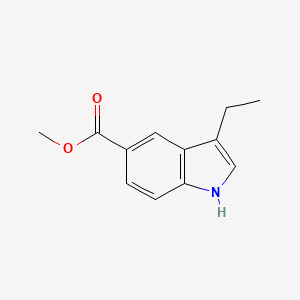
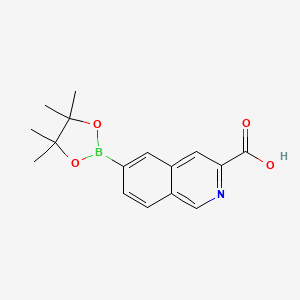
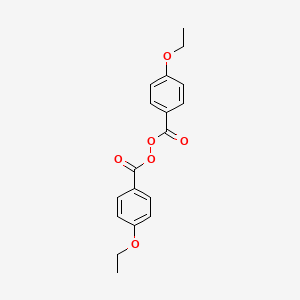
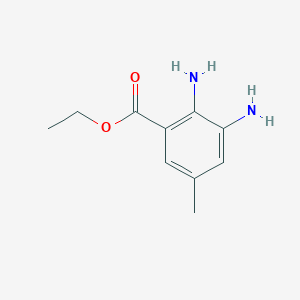
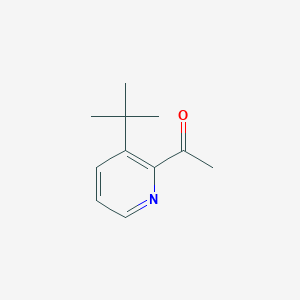
![Ethyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13669623.png)
